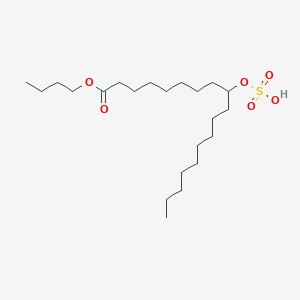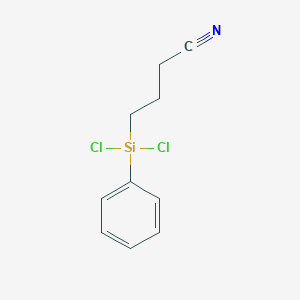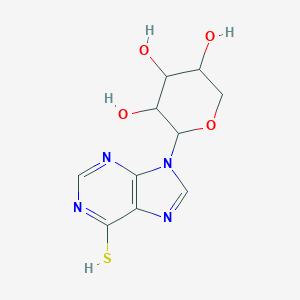
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione, commonly known as THT, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Mechanism Of Action
THT inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in the production of reactive oxygen species. THT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
THT has been found to exhibit several biochemical and physiological effects. In addition to its antioxidant, antiviral, and anticancer properties, THT has been shown to have anti-inflammatory effects. This compound has also been found to improve insulin sensitivity in diabetic rats, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
THT has several advantages for use in lab experiments. This compound is stable and can be easily synthesized with high yields. THT is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, THT has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research involving THT. One potential area of research is the development of THT-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of THT's effects on other enzymes involved in purine metabolism. Additionally, the development of more efficient synthesis methods for THT could lead to its widespread use in scientific research.
Synthesis Methods
THT can be synthesized using various methods, including the reaction of 6-thioguanine with 2,3,4-tri-O-acetyl-1,5-anhydro-D-ribitol in the presence of a catalyst. Another method involves the reaction of 6-thioguanine with 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose in the presence of a catalyst. Both of these methods result in the formation of THT with high yields.
Scientific Research Applications
THT has been found to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause oxidative damage to cells. THT has also been found to have antiviral and anticancer properties, making it a potential candidate for drug development.
properties
CAS RN |
18520-89-3 |
|---|---|
Product Name |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Molecular Formula |
C10H12N4O4S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |
InChI Key |
BPIINOQXEGAJIX-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
Other CAS RN |
18520-89-3 |
synonyms |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



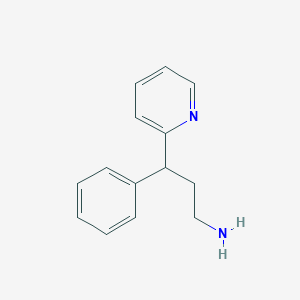
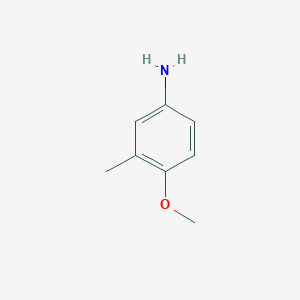
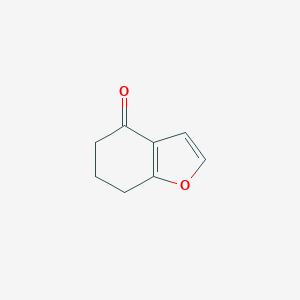
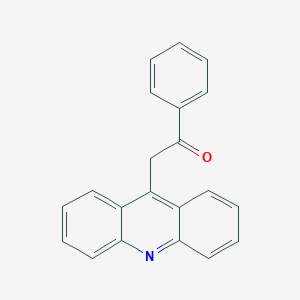
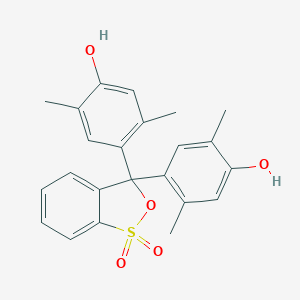
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
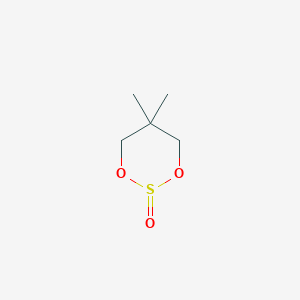
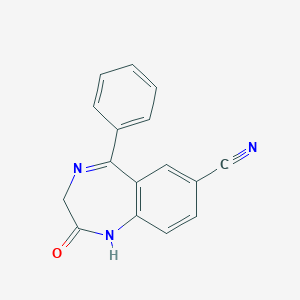
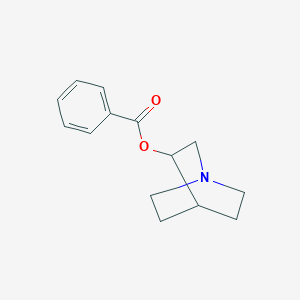
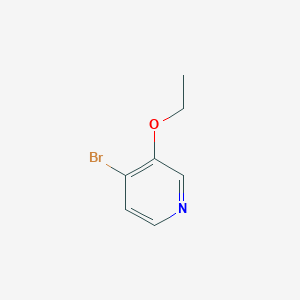
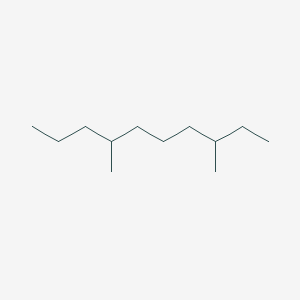
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
